molecular formula C11H16N2O5S B1335627 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid CAS No. 91431-32-2

5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid

Cat. No.: B1335627
CAS No.: 91431-32-2
M. Wt: 288.32 g/mol
InChI Key: RRUSSPCTEKRTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylsulfamoyl group and a hydroxyethylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the selection of an appropriate benzoic acid derivative as the starting material.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as pyridine.

    Introduction of Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via a nucleophilic substitution reaction using 2-aminoethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the sulfonation and nucleophilic substitution reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation Products: Oxidation of the hydroxyethylamino group can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction of the sulfonamide group can yield primary or secondary amines.

    Substitution Products: Electrophilic substitution can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound may be used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, potentially influencing processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid: can be compared with other similar compounds:

    Similar Compounds: Compounds such as 5-(Methylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid or 5-(Dimethylsulfamoyl)-2-[(2-aminoethyl)amino]benzoic acid.

    Uniqueness: The presence of both the dimethylsulfamoyl and hydroxyethylamino groups in the same molecule provides unique chemical properties and reactivity, distinguishing it from other similar compounds.

Biological Activity

5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid, also known by its CAS number 91431-32-2, is a compound with significant biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H16N2O5S
  • Molecular Weight : 288.32 g/mol
  • CAS Number : 91431-32-2

The compound exhibits various biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic transmission, making it potentially useful in treating neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity : Research indicates that derivatives of para-aminobenzoic acid (PABA), closely related to this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interfere with bacterial folate synthesis, a pathway crucial for bacterial growth and survival .
  • Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in the context of inflammatory diseases and cancer .

Biological Activity Data

Biological Activity IC50 Values Target Enzyme/Pathway
AChE Inhibition7.49 ± 0.16 µMNeurotransmitter regulation
BChE Inhibition0.59 µMNeurotransmitter regulation
Antimicrobial Activity (MIC)0.09 mmol/L against S. aureusBacterial growth inhibition
Antioxidant ActivityNot specifiedOxidative stress mitigation

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and preserve neuronal function by modulating AChE activity .
  • Antimicrobial Efficacy : In a comparative study of various PABA derivatives, the compound demonstrated superior activity against Staphylococcus aureus and Bacillus subtilis, with minimal effects on Gram-negative bacteria, highlighting its potential as a targeted antimicrobial agent .
  • Pharmacokinetics and Metabolism : Research has shown that PABA derivatives undergo phase II biotransformation in the liver, resulting in metabolites that are non-toxic and well-tolerated. This suggests a favorable safety profile for therapeutic applications .

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-(2-hydroxyethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)8-3-4-10(12-5-6-14)9(7-8)11(15)16/h3-4,7,12,14H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUSSPCTEKRTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407000
Record name 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91431-32-2
Record name 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.